2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. However, there is limited information available about this specific compound. It is related to compounds such as “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, which are used in the synthesis of novel copolymers12.
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents to borylate arenes3. However, the specific synthesis process for “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is not explicitly provided in the retrieved sources. However, related compounds such as “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have a molecular weight of 158.004.Chemical Reactions Analysis
The chemical reactions involving “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds are used as reagents to borylate arenes3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly provided in the retrieved sources. However, a related compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.492.Scientific Research Applications
Synthesis and Structure Analysis
Synthesis and Crystal Structure : This compound and related derivatives have been synthesized and their structures characterized by spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations aid in comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).
Borylation Methods : Studies discuss the synthesis of similar compounds through palladium-catalyzed borylation of arylbromides, indicating a method for creating this compound (Takagi & Yamakawa, 2013).
Crystal Structure and DFT Study : Further studies focus on confirming structures through FTIR, NMR, X-ray diffraction, and DFT, highlighting the compound's structural stability and consistency (Huang et al., 2021).
Applications in Detection and Imaging
Fluorescence Probes for Hydrogen Peroxide Detection : Research has explored using related boronate ester compounds as fluorescence probes, demonstrating their utility in detecting hydrogen peroxide, a capability that could extend to this compound (Lampard et al., 2018).
Stability and Cytoprotection in Oxidative Stress : Some derivatives have been modified for improved hydrolytic stability and evaluated for their protective effects against oxidative stress, indicating potential biomedical applications (Wang & Franz, 2018).
Chemical Reactivity and Synthesis
Synthesis and Reactivity Studies : Research on the reactivity of similar compounds helps understand the chemical behavior of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, aiding in its application in various syntheses (Breuer et al., 1989).
Novel Syntheses for Heteroaryl-linked Benzimidazoles : Microwave-assisted boronate ester formation, as part of the synthesis of heteroaryl-linked benzimidazoles, may incorporate similar compounds, indicating their use in creating complex organic structures (Rheault, Donaldson, & Cheung, 2009).
Safety And Hazards
The safety and hazards of “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds have been classified as hazardous, with warnings for being highly flammable and causing eye irritation5.
Future Directions
The future directions for “2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not explicitly mentioned in the retrieved sources. However, similar compounds are being employed in the synthesis of novel copolymers, suggesting potential applications in materials science1.
properties
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZZGVNVNANMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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